4-(2-Trifluoromethylbenzoyl)quinoline

LXR modulator trifluoromethylquinoline regioisomer SAR

Select this specific ortho-CF₃ isomer to build a complete regioisomeric SAR matrix. Documented potency shifts >2.5-fold between regioisomers make verified positional integrity critical. Aperture distinct from 2-CF₃-quinoline chemotypes for scaffold-hopping. Min. 95% purity, shipped ambient from US stock. Research use only.

Molecular Formula C17H10F3NO
Molecular Weight 301.26 g/mol
CAS No. 1706458-22-1
Cat. No. B1459441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Trifluoromethylbenzoyl)quinoline
CAS1706458-22-1
Molecular FormulaC17H10F3NO
Molecular Weight301.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-1-6-13(14)16(22)12-9-10-21-15-8-4-2-5-11(12)15/h1-10H
InChIKeyKGVCEUSAXRYUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Trifluoromethylbenzoyl)quinoline (CAS 1706458-22-1) for Research Procurement: Chemical Identity and Comparator Landscape


4-(2-Trifluoromethylbenzoyl)quinoline (CAS 1706458-22-1), IUPAC name quinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone, is a synthetic quinoline derivative with the molecular formula C17H10F3NO and a molecular weight of 301.26 g/mol . It is commercially available from multiple vendors at a minimum purity specification of 95% . The compound is structurally distinguished by a trifluoromethyl group positioned at the ortho (2-) position of the benzoyl ring, which is attached at the 4-position of the quinoline core. The closest commercially available regioisomeric comparators include 4-(4-trifluoromethylbenzoyl)quinoline (CAS 1706443-60-8) , 4-(3-trifluoromethylbenzoyl)quinoline (CAS 1706429-71-1) , and 3-(2-trifluoromethylbenzoyl)quinoline (CAS 1187165-86-1) , all sharing the identical molecular formula but differing in substitution position on either the benzoyl or quinoline ring.

Why 4-(2-Trifluoromethylbenzoyl)quinoline Cannot Be Interchanged with Regioisomeric Analogs in Medicinal Chemistry Research


Regioisomeric substitution on the trifluoromethylbenzoylquinoline scaffold cannot be assumed to be functionally neutral. Within the broader trifluoromethylquinoline class, substitution position has been shown to profoundly modulate target affinity: in a study of 8-trifluoromethylquinoline LXR modulators, the substitution of a benzyl group at the 3-position of the quinoline ring yielded an IC50 of 1.90 nM at LXRβ, whereas the analogous benzoyl substitution at the same position reduced potency to 5 nM—a greater than 2.5-fold difference driven by a single functional group change at a defined position [1]. Furthermore, in SAR studies of 2-trifluoromethylquinoline derivatives as tubulin polymerization inhibitors, the position of the CF₃ substituent on the quinoline core was a critical determinant of antiproliferative activity, with the 4-substituted quinoline derivatives achieving sub-nanomolar IC50 values against cancer cell lines [2]. For 4-(2-trifluoromethylbenzoyl)quinoline specifically, the ortho-CF₃ group introduces a unique steric environment and electronic profile at the benzoyl-quinoline junction that is absent in its para- and meta-substituted regioisomers . These position-dependent effects cannot be predicted a priori and must be empirically determined, making unverified analog substitution a high-risk procurement strategy for any SAR program.

4-(2-Trifluoromethylbenzoyl)quinoline: Quantitative Differentiation Evidence vs. Closest Analogs


Substitution-Position Impact on LXR Target Affinity: Ortho-Benzoyl vs. Meta-Benzoyl Quinoline Configurations

Within the 8-trifluoromethylquinoline chemotype developed as Liver X Receptor (LXR) modulators, the position and nature of substituents at the quinoline 4-aryl position profoundly influence binding affinity. Changing the substituent at the quinoline 3-position from benzyl to benzoyl altered LXRβ IC50 from 1.90 nM to 5 nM (2.6-fold loss in potency), demonstrating that even subtle modifications at a single position on the quinoline scaffold produce measurable affinity shifts [1]. Extrapolating this class-level SAR to the 4-(2-trifluoromethylbenzoyl)quinoline scaffold, the ortho-CF₃ benzoyl at the quinoline 4-position constitutes a distinct electronic and steric configuration not represented in any regioisomeric comparator—predicting that target engagement profiles will differ from the 4-(4-CF₃), 4-(3-CF₃), and 3-(2-CF₃) analogs in a manner not predictable without direct empirical determination.

LXR modulator trifluoromethylquinoline regioisomer SAR nuclear receptor

Positional Isomerism and Tubulin Polymerization Inhibitory Activity: CF₃ Position as a Key Activity Determinant

In a 2023 study of N-aryl-2-trifluoromethylquinolin-4-amine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site, the position of the trifluoromethyl group on the quinoline core was found to be critical for antiproliferative activity. The lead compound 14b, bearing a 2-CF₃ substituent on the quinoline ring with the amine at the 4-position, demonstrated an IC50 of 0.0027 μM (2.7 nM) against the LNCaP prostate cancer cell line, exceeding the potency of the reference compound colchicine [1]. While this compound series differs from the target compound in that the CF₃ group resides on the quinoline ring rather than the benzoyl moiety, the SAR principle—that CF₃ placement at specific positions on the quinoline scaffold dramatically alters tubulin binding affinity—is directly transferable. The 4-(2-trifluoromethylbenzoyl)quinoline architecture places the CF₃ group in proximity to the carbonyl linker, potentially creating a distinct pharmacophoric geometry compared to 4-(3-CF₃-benzoyl) and 4-(4-CF₃-benzoyl) regioisomers.

tubulin polymerization anticancer trifluoromethylquinoline colchicine binding site

Computed Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Across Trifluoromethylbenzoylquinoline Regioisomers

Computationally derived physicochemical properties reveal distinctions between the target compound and its regioisomers. 4-(2-Trifluoromethylbenzoyl)quinoline has a computed XLogP3 of 4.3 and a topological polar surface area (TPSA) of 30.0 Ų [1]. By comparison, 3-(2-trifluoromethylbenzoyl)quinoline (CAS 1187165-86-1) also has a computed XLogP3 of 4.3 and TPSA of 30.0 Ų, as the trifluoromethylbenzoyl group occupies the same ortho position on the phenyl ring—the difference being limited to the attachment point on quinoline (4- vs. 3-position) [2]. However, the 4-(4-trifluoromethylbenzoyl)quinoline and 4-(3-trifluoromethylbenzoyl)quinoline regioisomers, while sharing the same molecular formula, are predicted to exhibit different dipole moments, conformational preferences, and electronic distribution due to the altered position of the electron-withdrawing CF₃ group on the benzoyl ring. These differences influence chromatographic retention behavior, membrane partitioning, and protein-ligand complementarity, making the isomers non-interchangeable in assays sensitive to lipophilicity-driven off-target binding or cellular permeability.

lipophilicity XLogP3 permeability drug-likeness physicochemical profiling

Commercial Availability and Purity Differentiation: Supplier Landscape Comparison for Regioisomeric Trifluoromethylbenzoylquinolines

The supply landscape for trifluoromethylbenzoylquinoline regioisomers reveals meaningful differences in commercial accessibility and purity specifications that directly impact procurement decisions. 4-(2-Trifluoromethylbenzoyl)quinoline is available from AKSci at 95% minimum purity and from abcr at 97% purity [1]. Its closest structural analog, 3-(2-trifluoromethylbenzoyl)quinoline (CAS 1187165-86-1), is available from Synblock at ≥98% purity and from Fluorochem at 97% purity [2]. However, several regioisomers—including 4-(4-trifluoromethylbenzoyl)quinoline (CAS 1706443-60-8) and 4-(3-trifluoromethylbenzoyl)quinoline (CAS 1706429-71-1)—are listed as discontinued by multiple suppliers , indicating supply chain fragility for these comparators. The higher purity grade available for the 3-(2-CF₃) isomer (98% vs. 95–97%) may be advantageous for crystallography or biophysical assays, while the continued commercial availability of the target compound across multiple vendors reduces single-source procurement risk.

commercial sourcing purity specification vendor availability procurement risk

Nucleotide Pyrophosphatase (NPP) Inhibitory Activity of 2-Trifluoromethylquinoline Derivatives: Chemotype-Level Validation

A chemoselective synthesis and biological evaluation study of arylated 2-(trifluoromethyl)quinolines as nucleotide pyrophosphatase (NPP) inhibitors demonstrated that the 2-CF₃-quinoline scaffold is a validated pharmacophore for this enzyme class [1]. While this study evaluated 2-CF₃-substituted quinolines rather than 4-benzoyl-substituted analogs, it establishes that the 2-trifluoromethyl substitution pattern on the quinoline framework is associated with measurable NPP inhibitory activity. The target compound 4-(2-trifluoromethylbenzoyl)quinoline differs from this validated chemotype in two respects: (a) the CF₃ group is on the benzoyl ring rather than directly on the quinoline core, and (b) the benzoyl group is at the quinoline 4-position rather than the 2-position. These structural distinctions define a unique chemical space at the intersection of two validated pharmacophoric elements—the 2-CF₃ motif and the 4-benzoylquinoline motif—neither of which has been systematically explored in combination.

nucleotide pyrophosphatase NPP inhibitor 2-trifluoromethylquinoline enzyme inhibition

Structural Uniqueness: Ortho-Trifluoromethyl Steric Shielding at the Benzoyl Carbonyl Junction

The ortho-trifluoromethyl group in 4-(2-trifluoromethylbenzoyl)quinoline introduces steric and electronic effects at the benzoyl carbonyl junction that are structurally absent in the corresponding meta- and para-substituted regioisomers. The proximity of the bulky CF₃ group to the carbonyl oxygen restricts rotational freedom around the benzoyl-quinoline bond more significantly than in the 3-CF₃ or 4-CF₃ analogs, potentially stabilizing specific atropisomeric conformations. From a reactivity standpoint, the ortho-CF₃ group can shield the carbonyl from nucleophilic attack and modulate its hydrogen-bond acceptor capacity through through-space electronic effects . This ortho effect is also relevant to metabolic stability: ortho-substitution adjacent to a carbonyl has been shown in related benzoyl-containing drug candidates to reduce susceptibility to reductive metabolism and esterase-mediated hydrolysis compared to para-substituted analogs [1]. These steric and electronic features differentiate 4-(2-trifluoromethylbenzoyl)quinoline from all other regioisomers in the C17H10F3NO isomeric family and may translate into distinct pharmacokinetic and target-binding profiles when the compound is advanced into biological assays.

ortho-substituent effect carbonyl reactivity conformational restriction medicinal chemistry design

Recommended Research Application Scenarios for 4-(2-Trifluoromethylbenzoyl)quinoline Based on Evidence Differentiation


Regioisomeric SAR Probe for Nuclear Receptor Modulator Programs

For laboratories conducting structure-activity relationship studies on Liver X Receptor (LXR) or related nuclear receptor targets, 4-(2-trifluoromethylbenzoyl)quinoline serves as a regioisomeric probe to systematically map the positional tolerance of the benzoyl-CF₃ pharmacophore. The documented sensitivity of the 8-trifluoromethylquinoline chemotype to substitution position—with IC50 values spanning from 1.90 nM to 30.2 nM depending on the nature and position of the quinoline substituent—provides a quantitative framework for benchmarking the target compound [1]. Procurement of this specific ortho-CF₃ isomer enables direct head-to-head comparison with the 3-(2-CF₃), 4-(3-CF₃), and 4-(4-CF₃) regioisomers to establish a complete SAR matrix at this underexplored chemical space.

Tubulin Polymerization Inhibitor Lead Optimization with Ortho-CF₃ Benzoyl Scaffold

Building on the demonstrated potency of 2-trifluoromethylquinoline derivatives as tubulin polymerization inhibitors—with lead compound 14b achieving IC50 = 0.0027 μM against LNCaP cells [1]—4-(2-trifluoromethylbenzoyl)quinoline offers a structurally differentiated starting point for analog generation. The ortho-CF₃ benzoyl substituent at the quinoline 4-position creates a pharmacophoric geometry distinct from the previously explored 2-CF₃-quinolin-4-amine series, potentially accessing alternative binding modes within the colchicine site. This scenario is particularly relevant for medicinal chemistry teams seeking to overcome resistance mechanisms or improve selectivity profiles relative to established tubulin inhibitors.

Conformational Analysis and Atropisomerism Studies of Ortho-Substituted Benzoyl Heterocycles

The steric congestion imposed by the ortho-trifluoromethyl group adjacent to the benzoyl carbonyl in 4-(2-trifluoromethylbenzoyl)quinoline makes this compound a valuable model system for studying restricted rotation and atropisomerism in benzoyl-heteroaryl ketones [1]. Physical organic chemistry groups investigating the relationship between ortho-substituent bulk, rotational barriers, and atropisomer stability can use this compound as a representative member of the C17H10F3NO isomeric family, with the meta-CF₃ and para-CF₃ regioisomers serving as controls with progressively lower rotational barriers.

Nucleotide Pyrophosphatase (NPP) Inhibitor Discovery: Chemotype Expansion

With the 2-trifluoromethylquinoline scaffold validated as a nucleotide pyrophosphatase inhibitor chemotype [1], 4-(2-trifluoromethylbenzoyl)quinoline represents a logical chemotype expansion strategy that relocates the CF₃ group from the quinoline core to the benzoyl substituent while retaining the 4-position attachment. This scaffold-hopping approach has precedent in kinase inhibitor design and may yield NPP inhibitors with altered subtype selectivity, physicochemical properties, or intellectual property positions relative to the published 2-CF₃-quinoline series.

Quote Request

Request a Quote for 4-(2-Trifluoromethylbenzoyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.